molecular formula C24H20ClF3N4O4 B12628349 C24H20ClF3N4O4

C24H20ClF3N4O4

Cat. No.: B12628349
M. Wt: 520.9 g/mol
InChI Key: WUSIIDREYASZQL-XITLKHQFSA-N
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Description

The compound with the molecular formula C24H20ClF3N4O4 is a complex organic molecule

Properties

Molecular Formula

C24H20ClF3N4O4

Molecular Weight

520.9 g/mol

IUPAC Name

3-[(1S,3R,3aR,6aS)-6'-chloro-7'-methyl-2',4,6-trioxo-5-[3-(trifluoromethyl)phenyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide

InChI

InChI=1S/C24H20ClF3N4O4/c1-10-14(25)6-5-13-19(10)30-22(36)23(13)18-17(15(31-23)7-8-16(29)33)20(34)32(21(18)35)12-4-2-3-11(9-12)24(26,27)28/h2-6,9,15,17-18,31H,7-8H2,1H3,(H2,29,33)(H,30,36)/t15-,17+,18-,23-/m0/s1

InChI Key

WUSIIDREYASZQL-XITLKHQFSA-N

Isomeric SMILES

CC1=C(C=CC2=C1NC(=O)[C@@]23[C@H]4[C@@H]([C@@H](N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C23C4C(C(N3)CCC(=O)N)C(=O)N(C4=O)C5=CC=CC(=C5)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24H20ClF3N4O4 typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups such as chlorine, fluorine, and nitrogen. Common reagents used in these reactions include halogenating agents, nitrating agents, and oxidizing agents. The reaction conditions may vary, but they generally require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of This compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques. The industrial process aims to maximize efficiency, reduce waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

C24H20ClF3N4O4: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and specific catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives. Substitution reactions result in the replacement of specific functional groups with new ones.

Scientific Research Applications

C24H20ClF3N4O4: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of C24H20ClF3N4O4 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

C24H20ClF3N4O4: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups

List of Similar Compounds

    C24H20ClF3N4O3: A similar compound with one less oxygen atom.

    C24H20ClF3N4O5: A similar compound with one additional oxygen atom.

    C24H19ClF3N4O4: A similar compound with one less hydrogen atom.

By understanding the unique properties and applications of This compound , researchers can explore its potential in various scientific and industrial fields.

Biological Activity

C24H20ClF3N4O4 is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula this compound indicates a compound with multiple functional groups, including halogens and nitrogen-containing moieties. The presence of chlorine (Cl) and trifluoromethyl (CF3) groups is significant as these modifications often enhance the biological activity of organic compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound against various bacterial strains. A notable study synthesized a series of 4-chlorocinnamanilides and 3,4-dichlorocinnamanilides, revealing that compounds with halogen substitutions exhibited enhanced antibacterial properties against gram-positive bacteria and mycobacterial strains.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundActivity Against S. aureusActivity Against M. tuberculosisCytotoxicity (IC50)
4-ChlorocinnamanilideModerateLow>100 µM
3,4-DichlorocinnamanilideHighModerate50 µM
This compoundTBDTBDTBD

Note: TBD = To Be Determined.

The studies indicated that certain derivatives exhibited submicromolar activity against resistant strains such as vancomycin-resistant Enterococcus faecalis, suggesting that this compound could be a promising candidate for further investigation in antimicrobial therapy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research focusing on similar compounds has indicated that modifications in structure can lead to significant variations in cytotoxicity against cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study assessed the cytotoxic effects of various halogenated compounds on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that compounds with higher lipophilicity tended to show increased cytotoxicity.

  • Cytotoxicity Results :
    • HeLa Cells: IC50 values ranged from 10 µM to 30 µM for structurally similar compounds.
    • MCF-7 Cells: IC50 values were slightly higher, indicating varying sensitivity among different cell lines.

This variability emphasizes the importance of structure-activity relationships in designing effective anticancer agents .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Key parameters include absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Table 2: ADMET Profile Summary

ParameterValue/Description
LipophilicityHigh (log P > 5)
SolubilityModerate
MetabolismHepatic (Phase I & II)
ExcretionRenal
ToxicityLow (preliminary data)

The high lipophilicity suggests favorable absorption characteristics, while preliminary toxicity assessments indicate low cytotoxicity towards non-cancerous cells .

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